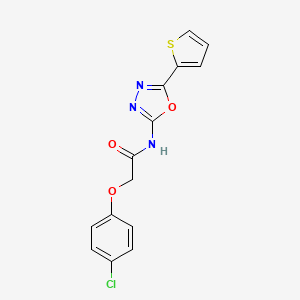

2-(4-chlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-chlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide, also known as CTOA, is a chemical compound that has been the focus of research in the field of medicinal chemistry. This compound has shown potential as an anticancer agent and has been studied extensively for its mechanism of action and potential applications in cancer treatment.

Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the compound’s potential as a photocatalyst for hydrogen evolution through water splitting. Specifically, a study focused on 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) , a derivative of this compound. By tuning sulfide oxidation, they constructed sulfone-based dual acceptor copolymers. The resulting polymer, PBDTTS-1SO , displayed remarkable photocatalytic activities under visible-light illumination, surpassing other reported polymer photocatalysts .

- A wide bandgap two-dimensional (2D) linear polymer called PE6 was developed using a donor–π–acceptor (D–π–A) backbone structure. The compound 4,8-bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDT-T-SiCl) was part of this polymer, serving as the donor unit. PE6 shows promise for applications in optoelectronic devices and organic electronics .

Photocatalysis for Hydrogen Evolution

Two-Dimensional Conjugated Polymers

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O3S/c15-9-3-5-10(6-4-9)20-8-12(19)16-14-18-17-13(21-14)11-2-1-7-22-11/h1-7H,8H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHRAQLFALUWLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one](/img/structure/B2745952.png)

![1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745962.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2745963.png)

![N-(3-methoxyphenyl)-2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2745964.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2745965.png)

![(3Z)-1-benzyl-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2745966.png)

![N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2745969.png)

![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)

![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)

![Methyl 2-[1-(methoxyamino)cyclobutyl]acetate](/img/structure/B2745974.png)